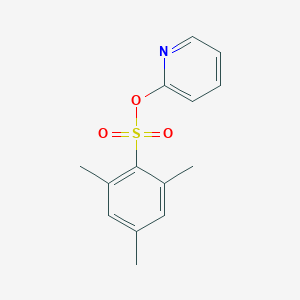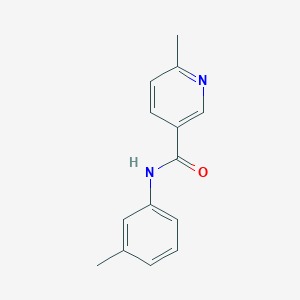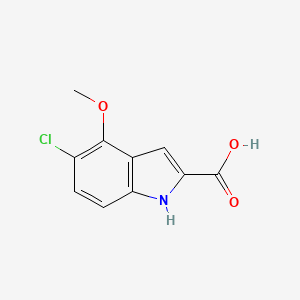
Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate, also known as PTMBS, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. PTMBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.4 g/mol.
Mecanismo De Acción
The mechanism of action of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the pyridine ring and the sulfonate group. It has also been shown to form stable complexes with metal ions, which have applications in catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to be non-toxic and non-carcinogenic. It has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the use of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate in scientific research. One potential direction is the synthesis of novel pyridine derivatives with improved biological activities. Another direction is the development of new fluorescent dyes with enhanced properties. This compound can also be used in the synthesis of metal-organic frameworks, which have applications in catalysis and gas storage. Additionally, this compound can be used in the synthesis of polymers with unique properties.
Conclusion:
In conclusion, this compound is a versatile reagent that has diverse applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. This compound has been extensively used in the synthesis of various compounds, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate involves the reaction between 2,4,6-trimethylbenzenesulfonyl chloride and pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by recrystallization in a suitable solvent.
Aplicaciones Científicas De Investigación
Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It has been used as a starting material for the synthesis of pyridine derivatives, which have shown promising biological activities such as anticancer, antifungal, and antiviral properties. This compound has also been used in the synthesis of fluorescent dyes, which have applications in imaging and sensing.
Propiedades
IUPAC Name |
pyridin-2-yl 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-8-11(2)14(12(3)9-10)19(16,17)18-13-6-4-5-7-15-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSNMIYLIOICLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)




![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)